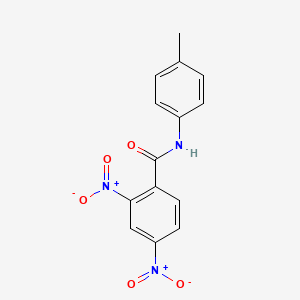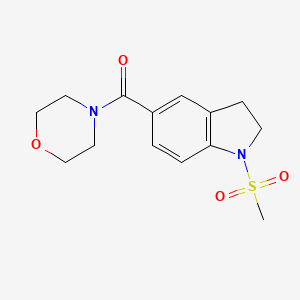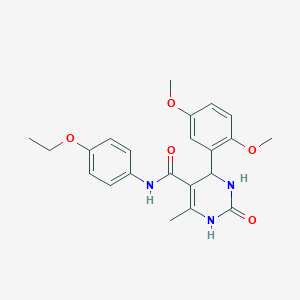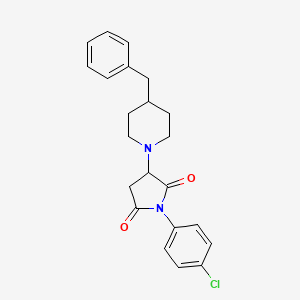![molecular formula C32H30N2O2 B5201687 N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B5201687.png)
N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide, also known as BMS-986165, is a small molecule inhibitor of TYK2, a member of the Janus kinase (JAK) family. TYK2 is involved in the signaling pathways of various cytokines, including IL-12, IL-23, and type I interferons, which play important roles in immune responses. BMS-986165 has been developed as a potential therapeutic agent for autoimmune diseases, such as psoriasis, psoriatic arthritis, and lupus.
Wirkmechanismus
N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide selectively inhibits TYK2, which is involved in the signaling pathways of various cytokines that play important roles in immune responses. By inhibiting TYK2, this compound blocks the downstream signaling of these cytokines, leading to a reduction in inflammation and immune cell activation.
Biochemical and physiological effects:
This compound has been shown to effectively reduce inflammation and disease symptoms in preclinical models of autoimmune diseases. In addition, this compound has been shown to modulate the differentiation and function of immune cells, such as T cells and dendritic cells, which play critical roles in the pathogenesis of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide is its selectivity for TYK2, which reduces the potential for off-target effects. In addition, this compound has demonstrated a favorable safety profile and pharmacokinetic properties in preclinical studies. However, one limitation of this compound is its potential for immunosuppression, which may increase the risk of infections.
Zukünftige Richtungen
1. Clinical trials to evaluate the safety and efficacy of N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide in patients with autoimmune diseases.
2. Investigation of the potential for combination therapy with this compound and other immunomodulatory agents.
3. Exploration of the role of TYK2 in other diseases, such as cancer and infectious diseases.
4. Development of more potent and selective TYK2 inhibitors with improved pharmacokinetic properties.
5. Investigation of the mechanisms underlying the immunomodulatory effects of this compound on immune cells.
6. Evaluation of the potential for this compound to modulate the gut microbiome and its impact on immune function.
Synthesemethoden
The synthesis of N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide has been described in a patent application by Bristol-Myers Squibb. The method involves the reaction of 4-biphenylcarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(4-piperidinyl)methylamine to give the intermediate amide. The amide is then coupled with 4-biphenylcarbonyl chloride in the presence of a base to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide has been extensively studied in preclinical models of autoimmune diseases, including psoriasis, psoriatic arthritis, and lupus. In these models, this compound has been shown to effectively inhibit TYK2-mediated signaling and reduce disease symptoms. Furthermore, this compound has demonstrated a favorable safety profile and pharmacokinetic properties in preclinical studies.
Eigenschaften
IUPAC Name |
4-phenyl-N-[[1-(4-phenylbenzoyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O2/c35-31(29-15-11-27(12-16-29)25-7-3-1-4-8-25)33-23-24-19-21-34(22-20-24)32(36)30-17-13-28(14-18-30)26-9-5-2-6-10-26/h1-18,24H,19-23H2,(H,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSZQZQVDUQJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-methoxyphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5201604.png)
![4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5201607.png)


![2-(1,3-benzothiazol-2-ylthio)-N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B5201646.png)

![6-[5-(4-chlorophenyl)-2-furyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5201654.png)
![4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate](/img/structure/B5201659.png)
![2-chloro-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5201664.png)
![4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B5201665.png)
![N-methyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B5201669.png)

![4-[(4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5201684.png)
![4-{[(2-fluorophenyl)acetyl]amino}benzamide](/img/structure/B5201698.png)
